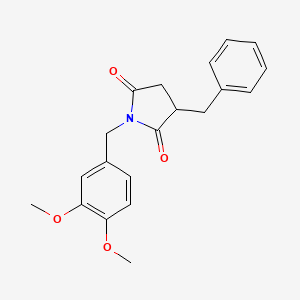

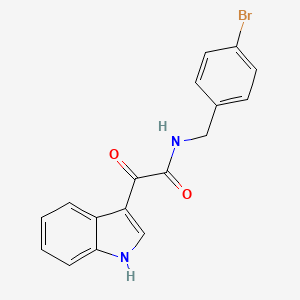

![molecular formula C20H21FN2O2 B4022391 N-[1-[(butylamino)carbonyl]-2-(4-fluorophenyl)vinyl]benzamide](/img/structure/B4022391.png)

N-[1-[(butylamino)carbonyl]-2-(4-fluorophenyl)vinyl]benzamide

描述

Synthesis Analysis

The synthesis of structurally related fluorinated compounds often involves nucleophilic vinylic substitution reactions. A study by Meiresonne et al. (2015) on "Synthesis of 2-Fluoro-1,4-benzoxazines and 2-Fluoro-1,4-benzoxazepin-5-ones" explores similar reactions, highlighting the electrophilic reactivity endowed by fluorine atoms at specific positions on enamide moieties. These reactions are pivotal for constructing fluorinated compounds, including benzamides (Meiresonne, G. Verniest, N. De Kimpe*, & Sven Mangelinckx, 2015).

Molecular Structure Analysis

Investigations into the molecular structure, including spectroscopic characterization and crystal structure determination, offer insights into the stability and reactivity of benzamide derivatives. For example, the work by Saeed et al. (2010) on "N-{[(4-bromophenyl)amino]carbonothioyl}benzamide" provides a detailed structural analysis through IR, NMR, mass spectrometry, and X-ray diffraction, emphasizing the role of intramolecular hydrogen bonding (S. Saeed, N. Rashid, M. Bhatti, & P. Jones, 2010).

Chemical Reactions and Properties

Chemical reactions involving benzamide derivatives can lead to various structural transformations. A notable example is the cascade vinyl radical ipso-cyclization reactions studied by Luo et al. (2021), demonstrating the formation of α,β-unsaturated-β-aryl-γ-lactams from N-propargyl benzamides. This highlights the diverse reactivity patterns that can be employed in the synthesis and modification of benzamide compounds (Chih-Hao Luo, Pei-Ling Wang, & Che-Chien Chang, 2021).

Physical Properties Analysis

The physical properties of benzamide derivatives, including solubility, thermal stability, and crystallinity, are crucial for their potential applications. Research by Hsiao et al. (2000) on "Synthesis and properties of ortho-linked polyamides" illustrates the importance of structural features, such as ether linkages and ortho-phenylene units, in determining these properties (S. Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000).

Chemical Properties Analysis

The chemical properties of benzamide compounds, such as reactivity towards nucleophiles and electrophiles, are influenced by their functional groups and molecular architecture. Deng et al. (2018) explored the synthesis of N-aryl substituted benzamides, showcasing a novel tandem transformation involving carbon-carbon bond cleavage, which could be relevant for understanding the reactivity of "N-[1-[(butylamino)carbonyl]-2-(4-fluorophenyl)vinyl]benzamide" (Leiling Deng, Bin Huang, & Yunyun Liu, 2018).

属性

IUPAC Name |

N-[(Z)-3-(butylamino)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O2/c1-2-3-13-22-20(25)18(14-15-9-11-17(21)12-10-15)23-19(24)16-7-5-4-6-8-16/h4-12,14H,2-3,13H2,1H3,(H,22,25)(H,23,24)/b18-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAPAZOLXTOPVIP-JXAWBTAJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C(=CC1=CC=C(C=C1)F)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCNC(=O)/C(=C/C1=CC=C(C=C1)F)/NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(Z)-3-(butylamino)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl]benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N-(3-chlorobenzyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4022314.png)

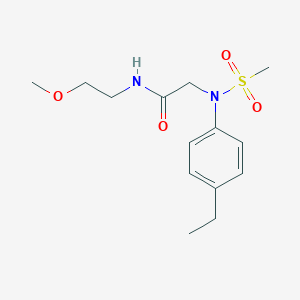

![ethyl 4-{[4-(allyloxy)benzoyl]amino}benzoate](/img/structure/B4022327.png)

![4-ethyl-10-tricyclo[3.3.1.1~3,7~]dec-2-ylidene-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4022335.png)

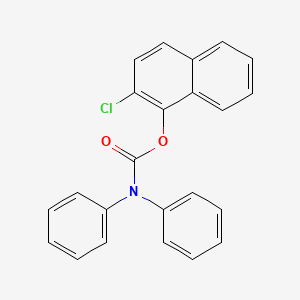

![4,4'-{[5-(4-chloro-2-nitrophenyl)-2-furyl]methylene}bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B4022353.png)

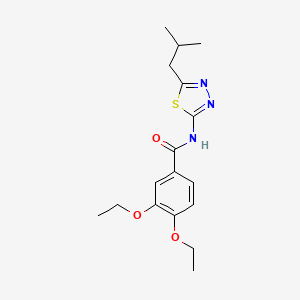

![1-allyl-2-imino-10-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-1,2-dihydro-5H-dipyrido[1,2-a:2',3'-d]pyrimidin-5-one](/img/structure/B4022361.png)

![1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-4-methylpiperazine](/img/structure/B4022384.png)

![N-[5-({2-[(2-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B4022415.png)

![N-[1-[(butylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-2-iodobenzamide](/img/structure/B4022418.png)

![N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B4022428.png)